REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:18])[CH2:11][CH:12]([CH3:17])[CH2:13][C:14](O)=[O:15])=[CH:5][CH:4]=1)#[N:2].B.C1COCC1.O>C1COCC1>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:18])[CH2:11][CH:12]([CH3:17])[CH2:13][CH2:14][OH:15])=[CH:7][CH:8]=1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(CC(CC(=O)O)C)=O
|
Name
|
|
Quantity
|
6.77 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 14 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent gradient; 10 to 100% ethyl acetate/hexane)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(CC(CCO)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.904 mmol | |
AMOUNT: MASS | 0.442 g | |
YIELD: PERCENTYIELD | 46.9% | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |